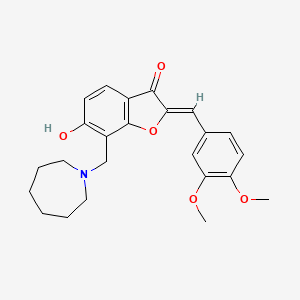

(Z)-7-(azepan-1-ylmethyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-28-20-10-7-16(13-21(20)29-2)14-22-23(27)17-8-9-19(26)18(24(17)30-22)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3/b22-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRFCBACBIMUGG-HMAPJEAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-(azepan-1-ylmethyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, often referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. The following sections explore the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 298.29 g/mol. Its structure includes a benzofuran core substituted with an azepan moiety and methoxy groups, which are believed to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.29 g/mol |

| CAS Number | 1638956-58-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. The detailed synthetic pathway remains a focus of ongoing research to optimize yield and purity.

Antioxidant Activity

Research indicates that compounds with benzofuran structures often exhibit significant antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory pathways. It has been observed to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating potential use in treating inflammatory diseases.

Anticancer Properties

Preliminary data from cell line studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and pancreatic (MIA PaCa-2) cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Studies

-

Study on Antioxidant Activity :

- A study evaluated the compound's ability to reduce oxidative stress in human endothelial cells. Results showed a significant decrease in reactive oxygen species (ROS) levels after treatment with the compound at concentrations ranging from 10 to 50 µM.

-

Inflammation Model :

- In a murine model of arthritis, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.

-

Anticancer Efficacy :

- A comparative study assessed the efficacy of this compound against standard chemotherapeutic agents in MCF-7 and MIA PaCa-2 cells. The compound demonstrated a lower IC50 value than some conventional drugs, suggesting it may be a potent candidate for further development.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their substituent variations are summarized below:

Structural Insights :

- Position 7 Modifications: The azepan-1-ylmethyl group introduces greater steric bulk and nitrogen content compared to methyl () or dimethylaminomethyl () groups, which may improve metabolic stability but lower solubility .

Pharmacokinetic and Physicochemical Properties

Data from structurally related compounds (Table 3 in ) suggest:

- Solubility : Hydroxyl groups (e.g., at Position 6) correlate with improved aqueous solubility. However, methoxy or bulky amine substituents (e.g., azepane) reduce solubility due to increased hydrophobicity .

- Bioavailability : Compounds with balanced logP values (2–3) and lower synthetic accessibility scores (SAS <3.5) exhibit optimal bioavailability . The target compound’s SAS is likely higher (>4) due to the azepane ring, which may complicate synthesis.

Pharmacological Activity

- Receptor Binding: The 3,4-dimethoxybenzylidene group may enhance affinity for kinases or G-protein-coupled receptors compared to mono-methoxy or halogenated derivatives .

- Anticancer Potential: Benzofuran-3(2H)-ones with hydroxyl and cyclic amine substituents show moderate cytotoxicity (IC₅₀: 10–50 µM) in vitro, though bulky groups like azepane may reduce cell permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-7-(azepan-1-ylmethyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves a multi-step protocol. For example, benzofuran-3(2H)-one derivatives are often synthesized via base-mediated condensation of substituted benzaldehydes with hydroxybenzofuran precursors. A key intermediate is the azepan-1-ylmethyl-substituted benzofuran core, which can be functionalized via nucleophilic addition or alkylation. Sodium hydride (NaH) in tetrahydrofuran (THF) is commonly used to deprotonate hydroxy groups, enabling subsequent alkylation or benzylidene formation (e.g., as shown in analogous syntheses of 6-(benzyloxy)-2-[(substituted phenyl)methylidene] derivatives) .

Q. How can the stereochemical configuration of the benzylidene moiety in this compound be confirmed using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical. The (Z)-configuration of the benzylidene group is confirmed by analyzing coupling constants and nuclear Overhauser effect (NOE) interactions between the benzylidene proton and adjacent substituents. For example, in similar compounds, the (Z)-isomer exhibits distinct NOE correlations between the benzylidene proton and the benzofuran oxygen, which are absent in the (E)-isomer .

Q. What analytical techniques are most reliable for characterizing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by mass spectrometry (MS) to detect decomposition products. For hydroxybenzofuran derivatives, oxidative degradation pathways are common, necessitating oxygen-free storage conditions .

Advanced Research Questions

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets, such as enzymes involved in oxidative stress?

- Methodological Answer : Molecular docking and density functional theory (DFT) calculations are widely used. Docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or NADPH oxidase. For example, benzylidene-benzofuranones with similar substitution patterns show strong binding to hydrophobic pockets of antioxidant enzymes, as evidenced by low free energy scores (ΔG < -8 kcal/mol) .

Q. How does the substitution pattern on the benzofuran core (e.g., azepan-1-ylmethyl vs. hydroxy groups) influence the compound’s pharmacokinetic properties, such as bioavailability?

- Methodological Answer : Substituents like azepan-1-ylmethyl enhance lipophilicity, improving membrane permeability but potentially reducing water solubility. Quantitative structure-property relationship (QSPR) models can predict bioavailability scores (e.g., 0.55–0.56 for hydroxybenzofuran derivatives) and synthetic accessibility scores (SAS < 3.5 for optimal drug-likeness). Experimental validation via Caco-2 cell permeability assays is recommended .

Q. What methodological approaches are used to resolve contradictions in reported bioactivity data for structurally similar benzofuran derivatives?

- Methodological Answer : Meta-analysis of dose-response curves and standardization of assay conditions (e.g., cell line selection, incubation time) are critical. For example, discrepancies in antioxidant IC values may arise from differences in DPPH assay protocols. Cross-validation using multiple assays (e.g., ORAC, FRAP) and statistical tools like Bland-Altman plots can identify systematic biases .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound, particularly its persistence in aquatic systems?

- Methodological Answer : Follow OECD guidelines for biodegradability (e.g., OECD 301F) and bioaccumulation potential (e.g., log determination). High-resolution mass spectrometry (HRMS) can track transformation products in simulated wastewater. For benzofuran derivatives, photodegradation under UV light is a key pathway, requiring controlled irradiation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.